
N-(1-Methyl-2-phenylethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-phenylethyl)adenosine is a synthetic compound known for its selective activation of adenosine receptors. It is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including energy transfer and signal transduction. The compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neurology and cardiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenylethyl)adenosine typically involves the alkylation of adenosine with 1-methyl-2-phenylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-Methyl-2-phenylethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-(1-Methyl-2-phenylethyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
N-(1-Methyl-2-phenylethyl)adenosine exerts its effects primarily through the activation of adenosine receptors, particularly the A1 receptor subtype. Upon binding to the receptor, the compound induces conformational changes that activate downstream signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This leads to various physiological responses, such as decreased heart rate, vasodilation, and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N6-(2-Phenylethyl)adenosine: Another adenosine receptor agonist with a similar structure but different pharmacological properties.
N6-Cyclopentyladenosine: Known for its high selectivity towards A1 receptors, used in research to study receptor-specific effects.
N6-Benzyladenosine: A compound with a benzyl group instead of a phenylethyl group, exhibiting distinct receptor binding characteristics.
Uniqueness
N-(1-Methyl-2-phenylethyl)adenosine is unique due to its specific structural modifications, which confer selective activation of adenosine receptors and distinct pharmacokinetic properties. Its methyl and phenylethyl groups enhance its binding affinity and selectivity, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
38594-97-7 |
|---|---|
分子式 |
C19H23N5O4 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
InChI 键 |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
手性 SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)
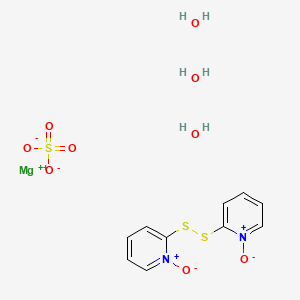
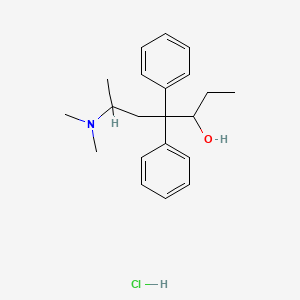
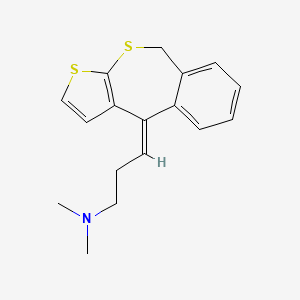
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)

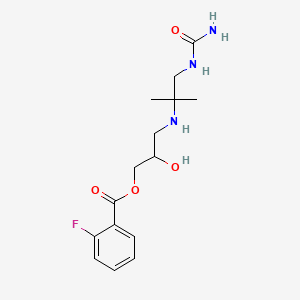
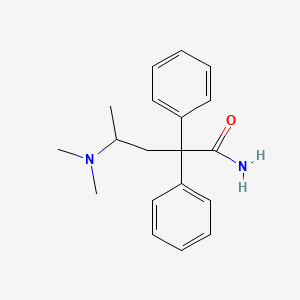
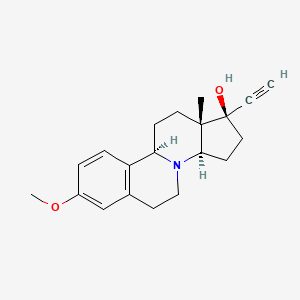

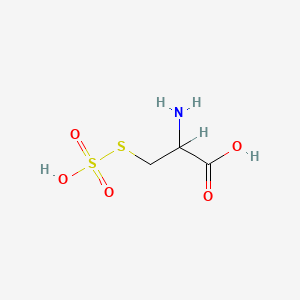
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
